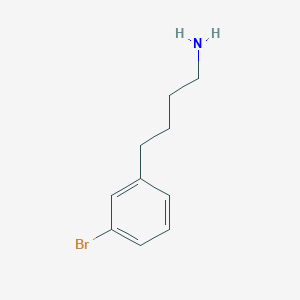

4-(3-Bromophenyl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNADNIWAMBJFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Bromophenyl Butan 1 Amine and Its Analogs

Strategic Approaches to the Butane-1-amine Scaffold

Carbon-Carbon Bond Formation in Butane (B89635) Chain Construction

Several robust methods are available for assembling the butane chain, each offering distinct advantages in terms of starting material availability and reaction conditions.

Friedel-Crafts Acylation: A prominent method involves the Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms 4-(3-bromophenyl)-4-oxobutanoic acid. The ketone and carboxylic acid functionalities can then be reduced to yield the desired butane scaffold. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to reduce the ketone to a methylene (B1212753) group.

Grignard Reactions: Grignard reagents provide a versatile entry point for constructing the butane chain. For instance, the reaction of a 3-bromobenzyl magnesium halide with oxirane (ethylene oxide) results in the formation of 3-(3-bromophenyl)propan-1-ol (B1289694) after acidic workup. The hydroxyl group can then be converted to a leaving group (e.g., a tosylate or bromide) and subsequently displaced by a cyanide nucleophile. Reduction of the resulting nitrile affords the target butane-1-amine with an additional carbon atom. wikipedia.org Alternatively, a Grignard reagent derived from 3-bromobenzyl halide can be reacted with an appropriate three-carbon electrophile.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction offers a powerful tool for carbon-carbon bond formation. wikipedia.org A suitable strategy could involve the coupling of a boronic acid derivative of butane with a 1,3-dibromobenzene (B47543) derivative, selectively forming the C4-aryl bond. Subsequent functional group manipulations would then be required to introduce the amine at the C1 position.

| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Bromobenzene, Succinic anhydride | 4-(3-bromophenyl)-4-oxobutanoic acid | Readily available starting materials. | Requires stoichiometric amounts of Lewis acid; harsh reduction conditions may be needed. |

| Grignard Reaction | 3-Bromobenzyl halide, Oxirane | 3-(3-bromophenyl)propan-1-ol | Versatile for creating various analogs. | Requires strictly anhydrous conditions; multi-step process. mnstate.eduleah4sci.comlibretexts.orgchemguide.co.uk |

| Suzuki Coupling | Butane-derived boronic acid, 1,3-Dibromobenzene | 4-(3-Bromophenyl)butane derivative | Mild reaction conditions; high functional group tolerance. wikipedia.orgorganic-chemistry.org | Requires synthesis of the boronic acid precursor. |

Selective Functionalization at C1 (Amine) and C4 (Bromophenyl) Positions

Achieving the correct regiochemistry is paramount. The aforementioned strategies inherently control the position of the bromophenyl group. The introduction of the amine at the C1 position is typically accomplished in the final steps of the synthesis to avoid interference with preceding reactions. Methods for introducing the amine group are discussed in detail in section 2.3.

Introduction and Manipulation of the Bromophenyl Moiety

The presence and position of the bromine atom on the phenyl ring are crucial for the compound's properties and subsequent chemical transformations.

Directed Aromatic Bromination Techniques

In syntheses where the phenylbutane scaffold is constructed first, selective bromination is necessary. The directing effects of the substituent on the aromatic ring guide the position of bromination. For a phenylbutanoic acid derivative, the alkyl chain is an ortho-, para-directing group. However, direct bromination can lead to a mixture of isomers. To achieve meta-bromination, as required for 4-(3-bromophenyl)butan-1-amine, a meta-directing group can be introduced and later removed or transformed.

Alternatively, starting with a pre-brominated aromatic compound, such as 3-bromotoluene (B146084) or 3-bromobenzaldehyde, ensures the correct positioning of the bromine atom from the outset.

Aryl Coupling Precursors and Transformations

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 4-(3-bromophenyl)butan-1-amine and its analogs, aryl coupling reactions can be employed to introduce the bromophenyl moiety or to further functionalize it.

Suzuki-Miyaura Coupling: As mentioned, this reaction can couple an aryl boronic acid with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org For example, 3-bromophenylboronic acid can be coupled with a suitable butane derivative containing a leaving group at the C4 position.

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. While not directly applicable for constructing the saturated butane chain in one step, it can be used to form a precursor that is subsequently reduced.

These coupling reactions offer high yields and functional group tolerance, making them valuable tools for creating a diverse library of analogs. nih.govnih.gov

Amine Group Introduction and Modification

The final and critical step in the synthesis is the introduction of the primary amine group at the C1 position. Several classical and modern methods are available for this transformation.

Reductive Amination: This is a widely used method for forming amines from carbonyl compounds. researchgate.netcommonorganicchemistry.commasterorganicchemistry.comchem-station.comorganic-chemistry.org For the synthesis of 4-(3-bromophenyl)butan-1-amine, 4-(3-bromophenyl)butanal can be treated with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to directly yield the target primary amine.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnrochemistry.commasterorganicchemistry.comtcichemicals.comslideshare.net In this context, 5-(3-bromophenyl)pentanamide would be treated with bromine and a strong base (e.g., NaOH) to yield 4-(3-bromophenyl)butan-1-amine.

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement also produces a primary amine from a carboxylic acid derivative with the loss of one carbon atom. wikipedia.orgmasterorganicchemistry.comnih.govnih.govorganic-chemistry.org The process involves the thermal decomposition of an acyl azide (B81097), derived from the corresponding carboxylic acid (5-(3-bromophenyl)pentanoic acid), to an isocyanate, which is then hydrolyzed to the primary amine.

Schmidt Reaction: The Schmidt reaction provides a direct conversion of a carboxylic acid to a primary amine with the same number of carbon atoms, or a ketone to an amide. wikipedia.orgorganicreactions.orglibretexts.orgbyjus.comillinois.edu Treating 4-(3-bromophenyl)butanoic acid with hydrazoic acid (HN₃) under acidic conditions can yield the desired amine.

| Method | Starting Material | Key Features |

| Reductive Amination | 4-(3-bromophenyl)butanal | Direct conversion of an aldehyde to an amine. researchgate.netcommonorganicchemistry.commasterorganicchemistry.comchem-station.comorganic-chemistry.org |

| Hofmann Rearrangement | 5-(3-bromophenyl)pentanamide | Carbon chain is shortened by one carbon. wikipedia.orgnrochemistry.commasterorganicchemistry.comtcichemicals.comslideshare.net |

| Curtius Rearrangement | 5-(3-bromophenyl)pentanoyl azide | Carbon chain is shortened by one carbon; proceeds via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comnih.govnih.govorganic-chemistry.org |

| Schmidt Reaction | 4-(3-bromophenyl)butanoic acid | Direct conversion of a carboxylic acid to an amine. wikipedia.orgorganicreactions.orglibretexts.orgbyjus.comillinois.edu |

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.orglibretexts.orglibretexts.org This two-step process, often performed in a single pot, involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. libretexts.orglibretexts.orgyoutube.com

For the synthesis of 4-(3-Bromophenyl)butan-1-amine, a suitable precursor would be 4-(3-bromophenyl)butanal. The reaction would proceed by treating this aldehyde with an ammonia source, such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate, to form the intermediate imine. This intermediate is then reduced in situ to the target primary amine.

A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com While powerful reductants like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred to avoid the reduction of other functional groups. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for one-pot reductive aminations because they are less reactive towards the starting carbonyl compound and selectively reduce the protonated imine (iminium ion) intermediate. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions (pH ~5-6), which are necessary to catalyze imine formation without passivating the amine nucleophile. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces imines but also aldehydes and ketones; typically used in a two-step process. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of carbonyls; effective in one-pot reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. masterorganicchemistry.com |

Nucleophilic Substitution with Amine Sources

Nucleophilic substitution provides a classical and direct approach to amine synthesis. studymind.co.uk This method involves the reaction of an alkyl halide with an amine source, where the halide acts as a leaving group. libretexts.org To synthesize 4-(3-Bromophenyl)butan-1-amine, a suitable electrophile would be a 4-(3-bromophenyl)butyl halide, such as 1-bromo-4-(3-bromophenyl)butane.

The reaction with ammonia can yield the desired primary amine. studymind.co.ukchemguide.co.uk However, a significant challenge with this method is controlling the selectivity. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide, leading to the formation of secondary and tertiary amines, as well as a quaternary ammonium salt. libretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used to ensure the alkyl halide is more likely to react with ammonia than with the amine product. studymind.co.uk

Alternative nitrogen nucleophiles can offer better control. The Gabriel synthesis, for instance, uses potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion attacks the alkyl halide, and the resulting N-alkylphthalimide is then hydrolyzed (e.g., with hydrazine or acid) to release the primary amine. This method effectively prevents over-alkylation. Another alternative is using sodium azide as the nucleophile to form an alkyl azide, which is subsequently reduced to the primary amine using reagents like LiAlH₄ or through catalytic hydrogenation.

Catalytic Amination Strategies for Aryl Halides

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-N bond formation, allowing for the direct amination of aryl halides. These methods are particularly relevant for synthesizing analogs of 4-(3-Bromophenyl)butan-1-amine or for strategies where the amine is introduced at the aromatic ring.

Nickel-catalyzed amination has emerged as a powerful and cost-effective alternative to palladium-based systems, particularly for coupling less reactive electrophiles like aryl chlorides. acs.org These reactions often proceed through a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle. researchgate.netnih.gov A significant advancement in this area is the use of electrochemistry to drive the catalytic cycle, known as e-amination. nih.govacs.org

Electrochemical nickel-catalyzed amination allows for C-N bond formation under mild, room-temperature conditions without the need for chemical oxidants or reductants. nih.govresearchgate.net The reaction typically uses an inexpensive nickel salt (e.g., NiBr₂) and a simple ligand in an electrochemical cell. rsc.org By controlling the electrode potential, the reaction can generate the active low-valent nickel species required for oxidative addition into the aryl halide bond and facilitate the reductive elimination step from a high-valent nickel intermediate to form the C-N bond. acs.orgresearchgate.net This methodology has shown broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the amine coupling partner. nih.govacs.orgresearchgate.net For instance, an aryl bromide can be coupled with various primary and secondary amines, and recent developments have even enabled the use of ammonia as a coupling partner. thieme-connect.de

Table 2: Key Features of Electrochemical Nickel-Catalyzed Amination

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically an inexpensive and abundant nickel salt (e.g., NiBr₂, NiCl₂·dme). | rsc.org |

| Reaction Conditions | Room temperature, undivided electrochemical cell. | nih.gov |

| Driving Force | Electricity, avoiding chemical redox agents. | researchgate.net |

| Substrate Scope | Broad, applicable to a wide range of aryl halides and amine nucleophiles. | nih.govacs.org |

| Proposed Mechanism | Often involves Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. | researchgate.netnih.gov |

The palladium-catalyzed Buchwald-Hartwig amination is one of the most robust and widely used methods for the synthesis of arylamines. berkeley.edu This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The reaction has been extensively developed to work with a vast array of substrates, including aryl bromides, chlorides, and iodides. berkeley.eduacs.org

For the synthesis of an analog of 4-(3-Bromophenyl)butan-1-amine where the amine is directly attached to the ring, this method is ideal. A variety of sophisticated phosphine ligands have been developed to enhance the efficiency and scope of the reaction, enabling couplings at room temperature and with low catalyst loadings. berkeley.eduacs.org The choice of ligand is critical and depends on the specific substrates being coupled. The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.

Recent advancements have also made it possible to use ammonium salts or ammonia equivalents directly, providing a direct route to primary anilines from aryl halides. berkeley.eduacs.org

Mechanistic Insights into Synthetically Relevant Transformations

Amidation, the formation of an amide bond, is one of the most fundamental transformations in organic chemistry. researchgate.net While not a direct synthesis of the target amine, it is a highly relevant transformation for creating analogs or for use in multi-step synthetic sequences. Amides are typically formed by the reaction of a carboxylic acid derivative with an amine.

The mechanism of amide formation from a carboxylic acid and an amine generally requires an activating agent or harsh conditions (high temperature) to overcome the unfavorable thermodynamics of direct condensation, which produces water. acs.org Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. youtube.comlibretexts.org A series of proton transfers follows, ultimately leading to the elimination of a water molecule and the formation of the amide bond. youtube.comlibretexts.org

Under basic conditions, the reaction can proceed via nucleophilic acyl substitution on an activated carboxylic acid derivative (like an acyl chloride or anhydride). libretexts.org For direct coupling, a base can deprotonate the carboxylic acid, but this forms a carboxylate which is a poor electrophile. Therefore, coupling agents are typically used. Alternatively, in base-promoted hydrolysis of an existing amide (the reverse reaction), a hydroxide (B78521) ion attacks the amide carbonyl carbon to form a tetrahedral intermediate. libretexts.org The carbonyl bond reforms with the expulsion of an amide anion, which is a poor leaving group, explaining the general stability of amides. libretexts.orglibretexts.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(3-Bromophenyl)butan-1-amine |

| 4-(3-bromophenyl)butanal |

| 1-bromo-4-(3-bromophenyl)butane |

| Ammonia |

| Ammonium Acetate |

| Lithium Aluminum Hydride |

| Sodium Borohydride |

| Sodium Cyanoborohydride |

| Sodium Triacetoxyborohydride |

| Potassium Phthalimide |

| Hydrazine |

| Sodium Azide |

| Nickel(II) Bromide |

| Palladium |

| Carboxylic Acid |

| Acyl Chloride |

| Anhydride |

| Amide |

| Amine |

| Aldehyde |

| Ketone |

| Imine |

| Iminium ion |

| Phthalimide |

| Alkyl Azide |

| Aryl Halide |

| Aryl Chloride |

| Aryl Bromide |

| Aryl Iodide |

| Aryl Triflate |

| Phosphine |

| Ammonium Salt |

Chemical Transformations and Derivatization Strategies for 4 3 Bromophenyl Butan 1 Amine

Reactions of the Primary Amine Functional Group

The primary amine of 4-(3-bromophenyl)butan-1-amine serves as a key site for nucleophilic attack and condensation reactions, allowing for the introduction of a multitude of substituents.

The conversion of the primary amine to an amide is one of the most fundamental and widely utilized transformations in organic synthesis. researchgate.netnih.gov This reaction, known as N-acylation, stabilizes the amine functionality and introduces a carbonyl group, which can alter the compound's electronic and physical properties. The reaction involves treating 4-(3-bromophenyl)butan-1-amine with an acylating agent, typically in the presence of a base to neutralize the acidic byproduct.

Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. masterorganicchemistry.com The reaction with acyl chlorides is often rapid and exothermic, providing high yields of the corresponding N-acyl derivative. For instance, reacting 4-(3-bromophenyl)butan-1-amine with an acyl chloride like benzoyl chloride in a suitable solvent and a base such as triethylamine would yield N-(4-(3-bromophenyl)butyl)benzamide. Similarly, acid anhydrides react smoothly, though sometimes more slowly than acyl chlorides.

Direct condensation with carboxylic acids requires the use of coupling agents to activate the carboxylic acid, forming an "active ester" or similar intermediate that is susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This method is particularly useful for creating complex amides under mild conditions.

Table 1: Common Reagents for N-Acylation of 4-(3-Bromophenyl)butan-1-amine

| Acylating Agent Class | Specific Example | Product Structure | Typical Conditions |

| Acyl Chloride | Acetyl chloride | N-(4-(3-bromophenyl)butyl)acetamide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine), 0 °C to RT |

| Acid Anhydride (B1165640) | Acetic anhydride | N-(4-(3-bromophenyl)butyl)acetamide | Solvent (e.g., DCM) or neat, optional base, RT to elevated temperature |

| Carboxylic Acid | Benzoic acid | N-(4-(3-bromophenyl)butyl)benzamide | Coupling agent (e.g., DCC, EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) |

The primary amine group can be oxidized to higher oxidation states, namely nitroso (–NO) and nitro (–NO₂) groups. These transformations introduce powerful electron-withdrawing groups, significantly altering the molecule's electronic profile.

The oxidation of primary aliphatic amines to nitro compounds can be achieved using potent oxidizing agents. stackexchange.com Dimethyldioxirane (DMDO) is a particularly mild and effective reagent for this purpose, capable of converting primary amines to nitro compounds in high yields at room temperature. wikipedia.orgsciencemadness.orgacs.org The reaction is generally clean, with acetone being the only byproduct. wikipedia.org Other reagents capable of effecting this transformation include ozone on silica (B1680970) gel, peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA), and certain metal-catalyzed systems. stackexchange.comresearchgate.netmdpi.com

The formation of the nitroso derivative is often an intermediate step in the oxidation to the nitro compound. colab.ws Under specific conditions and with careful stoichiometry of the oxidant, it is sometimes possible to isolate the nitroso intermediate. For example, treating a primary amine with two equivalents of DMDO may lead to an azoxy compound (formed from the dimerization of the nitroso intermediate), while four equivalents are required for full oxidation to the nitroalkane. wikipedia.org

Table 2: Reagents for Oxidation of the Primary Amine

| Reagent | Target Functional Group | Typical Conditions | Reference |

| Dimethyldioxirane (DMDO) | Nitro (–NO₂) | Acetone, Room Temperature | stackexchange.comwikipedia.org |

| Ozone (O₃) on Silica Gel | Nitro (–NO₂) | Cooled to -78 °C | stackexchange.com |

| Peroxyacids (e.g., m-CPBA) | Nitro (–NO₂) | Inert solvent | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Nitroso (–NO) or Nitro (–NO₂) | With various catalysts (e.g., Mo or W complexes) | mdpi.com |

The hydrogen atoms on the primary amine can be replaced with alkyl or other carbon-based groups to form secondary and tertiary amines. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt due to overalkylation. wikipedia.org

A more controlled and widely employed method for N-alkylation is reductive amination. wikipedia.orglibretexts.org This two-step, often one-pot, procedure involves the initial reaction of 4-(3-bromophenyl)butan-1-amine with an aldehyde or a ketone to form an intermediate imine (or enamine). masterorganicchemistry.com This imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent is crucial; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com This method prevents overalkylation and allows for the precise installation of a wide variety of substituents. For example, reaction with formaldehyde followed by reduction would yield the N,N-dimethylated tertiary amine.

Table 3: Reductive Amination for N-Alkylation

| Carbonyl Compound | Reducing Agent | Product Type | Example Product Name |

| Acetaldehyde | NaBH(OAc)₃ | Secondary Amine | N-Ethyl-4-(3-bromophenyl)butan-1-amine |

| Acetone | NaBH₃CN | Secondary Amine | N-Isopropyl-4-(3-bromophenyl)butan-1-amine |

| Formaldehyde | NaBH₃CN / HCOOH | Tertiary Amine | N,N-Dimethyl-4-(3-bromophenyl)butan-1-amine |

| Cyclohexanone | NaBH(OAc)₃ | Secondary Amine | N-Cyclohexyl-4-(3-bromophenyl)butan-1-amine |

Cyclization and Heterocycle Formation Involving 4-(3-Bromophenyl)butan-1-amine

The structure of 4-(3-Bromophenyl)butan-1-amine, featuring a primary amine and a substituted phenyl ring connected by a flexible butyl chain, makes it a candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. One of the most relevant and widely used methods for the synthesis of tetrahydroisoquinolines from β-arylethylamines is the Pictet-Spengler reaction. name-reaction.comwikipedia.orgnrochemistry.com This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to yield the cyclized product.

While 4-(3-Bromophenyl)butan-1-amine is a γ-arylpropylamine, analogous acid-catalyzed intramolecular cyclizations can be envisioned. The reaction would proceed through the formation of an N-acylimininium ion, which could then cyclize onto the phenyl ring. The presence of the bromo-substituent on the aromatic ring will influence the regioselectivity of the cyclization.

A plausible synthetic route for the cyclization of 4-(3-Bromophenyl)butan-1-amine could involve its reaction with an aldehyde, such as formaldehyde, under acidic conditions. The resulting iminium ion could then undergo an intramolecular Friedel-Crafts-type reaction to form a substituted tetrahydroquinoline derivative.

Table 1: Plausible Pictet-Spengler-type Cyclization of 4-(3-Bromophenyl)butan-1-amine

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-(3-Bromophenyl)butan-1-amine | Aldehyde (e.g., R-CHO) | Acid (e.g., HCl, TFA) | Substituted Tetrahydroquinoline |

The success and yield of such a cyclization would depend on the reaction conditions, including the choice of acid catalyst and solvent, as well as the nature of the aldehyde used. wikipedia.org

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. wikipedia.orgorganic-chemistry.orgnih.gov The primary amine functionality of 4-(3-Bromophenyl)butan-1-amine makes it a suitable component for several well-known MCRs, such as the Ugi and Mannich reactions.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides. wikipedia.orgorganic-chemistry.orgrsc.org This reaction typically involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. In this context, 4-(3-Bromophenyl)butan-1-amine would serve as the primary amine component.

The general mechanism involves the formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion. A subsequent Mumm rearrangement yields the final α-aminoacyl amide product. organic-chemistry.org

Table 2: General Scheme of the Ugi Reaction Incorporating 4-(3-Bromophenyl)butan-1-amine

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product |

| 4-(3-Bromophenyl)butan-1-amine | R¹-CHO | R²-COOH | R³-NC | α-aminoacyl amide derivative |

The versatility of the Ugi reaction allows for the creation of a diverse library of compounds by varying the other three components. mdpi.com

The Mannich Reaction

The Mannich reaction is a three-component condensation that involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (e.g., a ketone). organic-chemistry.orgnrochemistry.comslideshare.net The product is a β-amino-carbonyl compound, known as a Mannich base. 4-(3-Bromophenyl)butan-1-amine can act as the amine component in this reaction.

The reaction proceeds via the formation of an iminium ion from the amine and the aldehyde. This electrophilic iminium ion then reacts with the enol form of the carbonyl compound to yield the Mannich base. nrochemistry.comwikipedia.org

Table 3: General Scheme of the Mannich Reaction Incorporating 4-(3-Bromophenyl)butan-1-amine

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carbonyl Compound) | Product |

| 4-(3-Bromophenyl)butan-1-amine | Formaldehyde (or R¹-CHO) | Ketone (e.g., R²-CO-CH₃) | β-amino-carbonyl derivative (Mannich base) |

Stereochemical Aspects of Derivatization (e.g., Chiral Resolution)

Since 4-(3-Bromophenyl)butan-1-amine is a chiral molecule (the carbon atom to which the amine is attached is a stereocenter, assuming substitution on the butyl chain or a non-symmetrical starting material for its synthesis), its derivatives will also be chiral. The synthesis of this compound through conventional methods would typically yield a racemic mixture of its two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where stereochemistry is important, such as in pharmaceuticals. wikipedia.orgresearchgate.net

A common and effective method for the resolution of racemic amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. The resulting salts are diastereomers and will have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgonyxipca.com

Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the chiral acid.

Table 4: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type of Salt Formed |

| (+)-Tartaric acid | Diastereomeric tartrate salts |

| (-)-Malic acid | Diastereomeric malate salts |

| (+)-Camphorsulfonic acid | Diastereomeric camphorsulfonate salts |

| (-)-Mandelic acid | Diastereomeric mandelate salts |

The choice of the resolving agent and the solvent system is critical for achieving efficient separation and is often determined empirically. onyxipca.com Chiral chromatography is another powerful technique for the separation of enantiomers. tsijournals.com

While the provided outline mentions chiral allylic substrate isomerization, this is a specific type of stereochemical transformation that is not directly applicable to the derivatization of 4-(3-Bromophenyl)butan-1-amine itself, as it is not an allylic amine. The more relevant stereochemical consideration for this compound is the resolution of its enantiomers.

Computational and Theoretical Investigations of 4 3 Bromophenyl Butan 1 Amine

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These theoretical investigations provide insights into molecular geometry, stability, reactivity, and electronic characteristics. For a molecule like 4-(3-Bromophenyl)butan-1-amine, these studies would offer a foundational understanding of its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) Optimization of Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation to find the lowest energy state (ground state) of the electron density distribution.

For 4-(3-Bromophenyl)butan-1-amine, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed. The process would computationally adjust bond lengths, bond angles, and dihedral angles until the configuration with the minimum possible energy is identified. The resulting data would provide precise geometric parameters, offering insights into the spatial orientation of the bromophenyl group relative to the butylamine side chain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. For 4-(3-Bromophenyl)butan-1-amine, this analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wavefunctions into a more intuitive Lewis-like structure of bonds and lone pairs. This method investigates interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E2).

An NBO analysis of 4-(3-Bromophenyl)butan-1-amine would reveal the strength of its chemical bonds, identify significant hyperconjugative interactions that contribute to its stability, and detail the charge transfer occurring between different parts of the molecule. For instance, it could quantify the delocalization of electron density from the amine group or the butyl chain into the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For 4-(3-Bromophenyl)butan-1-amine, an MEP map would highlight the electronegative bromine atom and the nitrogen atom of the amine group as regions of negative potential (red), and the hydrogen atoms of the amine group as areas of positive potential (blue). This provides a clear guide to the molecule's reactive sites and intermolecular interaction patterns.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges to each atom within a molecule based on the distribution of electrons as calculated through quantum chemistry methods. While it has known limitations, it provides a straightforward estimation of the net charge on each atom.

This analysis would calculate the specific charge values for the carbon, hydrogen, nitrogen, and bromine atoms in 4-(3-Bromophenyl)butan-1-amine. The results would quantify the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amine group, offering further insight into the molecule's electronic landscape and potential reactivity.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict various spectroscopic properties of a molecule. These theoretical spectra can then be compared with experimental data for validation. For 4-(3-Bromophenyl)butan-1-amine, theoretical calculations of its infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra would be performed. These predictions help in the interpretation of experimental data and confirm the molecular structure derived from the DFT optimization.

Theoretical Infrared (IR) Vibrational Analysis

Theoretical infrared (IR) vibrational analysis is a powerful computational tool used to predict the vibrational modes of a molecule. By employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the harmonic vibrational frequencies can be calculated. sci-hub.box These calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule.

For 4-(3-bromophenyl)butan-1-amine, the theoretical IR spectrum is expected to exhibit characteristic peaks corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are anticipated in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butane (B89635) chain would likely appear between 2800 and 3100 cm⁻¹. sci-hub.box The C=C stretching vibrations of the phenyl ring are expected around 1400-1600 cm⁻¹. sci-hub.box Aromatic C-H in-plane and out-of-plane bending vibrations, as well as C-N and C-Br stretching vibrations, would also be present at lower frequencies.

A comparison of the theoretically predicted vibrational wavenumbers with experimental FT-IR and FT-Raman spectra, aided by Total Energy Distribution (TED) analysis, allows for a precise assignment of the observed spectral bands to specific vibrational modes. sci-hub.box

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups in 4-(3-Bromophenyl)butan-1-amine (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1000 - 1250 |

Computational UV-Vis Spectroscopy and Electronic Transitions

Computational UV-Vis spectroscopy, often performed using Time-Dependent Density Functional Theory (TD-DFT), is employed to predict the electronic absorption spectra of molecules. sharif.edusharif.edu This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of UV-Vis light.

For 4-(3-bromophenyl)butan-1-amine, the electronic transitions are expected to be primarily of the π → π* type, localized on the bromophenyl ring. The presence of the bromine atom and the amine group as substituents on the phenyl ring can influence the energies of these transitions. The lone pair of electrons on the nitrogen atom of the amine group can participate in n → π* transitions. The computed HOMO-LUMO energy gap provides insight into the charge transfer possibilities within the molecule. sci-hub.box The theoretical UV-Vis spectrum, when compared with experimental data, can help in understanding the electronic structure and identifying the nature of the electronic transitions. researchgate.net

Table 2: Predicted Electronic Transitions for 4-(3-Bromophenyl)butan-1-amine (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.5 - 5.5 | 225 - 275 | > 0.1 |

| HOMO-1 → LUMO | 5.0 - 6.0 | 205 - 250 | > 0.1 |

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of NMR chemical shifts. modgraph.co.ukmdpi.comresearchgate.net By employing DFT, the magnetic shielding tensors for each nucleus in the molecule can be computed. These shielding tensors are then used to predict the ¹H and ¹³C NMR chemical shifts.

For 4-(3-bromophenyl)butan-1-amine, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the butyl chain, and the amine protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom. The protons on the carbon atoms of the butyl chain would exhibit chemical shifts characteristic of an aliphatic environment, with the protons closer to the amine group and the phenyl ring being more deshielded. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the bromophenyl ring and the butyl chain. The accuracy of the predicted chemical shifts can be high when appropriate levels of theory and basis sets are used, providing a valuable tool for structural elucidation. modgraph.co.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Bromophenyl)butan-1-amine (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | 120 - 135 |

| Aliphatic CH₂ (adjacent to phenyl) | 2.5 - 2.8 | 35 - 40 |

| Aliphatic CH₂ (internal) | 1.5 - 1.8 | 25 - 30 |

| Aliphatic CH₂ (adjacent to NH₂) | 2.8 - 3.1 | 40 - 45 |

Investigation of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of 4-(3-bromophenyl)butan-1-amine are governed by a variety of intermolecular interactions, which dictate the formation of its supramolecular assembly.

π-π Stacking Interactions

The bromophenyl rings of adjacent molecules can engage in π-π stacking interactions. researchgate.netresearchgate.netwaikato.ac.nz These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings, contribute to the stability of the crystal structure. The geometry of the π-π stacking can vary, including face-to-face and offset arrangements, and plays a significant role in the supramolecular architecture. nih.govrsc.org

Advanced Applications in Materials and Chemical Synthesis

Utilization as a Versatile Chemical Building Block

As a chemical building block, 4-(3-Bromophenyl)butan-1-amine offers multiple reaction sites, allowing for its incorporation into a wide array of more complex molecular structures. The primary amine group serves as a key nucleophile or as a point for forming amides, imines, and other nitrogen-containing functionalities, while the bromo-substituent on the phenyl ring is amenable to various cross-coupling reactions.

The distinct functionalities within 4-(3-Bromophenyl)butan-1-amine make it an ideal starting material for the synthesis of complex polyfunctional molecules. These are compounds that possess multiple reactive groups or structural motifs, which are often sought after in fields like medicinal chemistry and materials science. For instance, the primary amine can be readily transformed, while the bromophenyl group can participate in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to introduce further complexity.

The synthesis of polyfunctional 3D scaffolds is a key area in drug discovery, aiming to create structurally diverse molecules. whiterose.ac.uk The general strategy often involves using precursors with several reaction handles that can be cyclized to generate diverse molecular shapes. whiterose.ac.uk The structure of 4-(3-Bromophenyl)butan-1-amine fits the profile of such a precursor.

Furthermore, heterocyclic cores like 1,3,4-oxadiazole (B1194373) are considered crucial building blocks for drug discovery. japsonline.com The synthesis of derivatives often involves multi-step processes starting from simpler, functionalized precursors. For example, novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide were synthesized through multi-step chemical modifications starting from 3-bromobenzoic acid, highlighting how the bromophenyl moiety is carried through complex synthetic sequences. nih.gov

The linear butyl-amine chain combined with the phenyl ring makes 4-(3-Bromophenyl)butan-1-amine a suitable scaffold for constructing various heterocyclic ring systems. The amine can act as a nucleophile to form one part of a ring, while the aromatic portion can be functionalized or serve as an anchor for the new ring system.

Three-component reactions, which combine an aldehyde, an alkyne, and an amine (A3 coupling), are a powerful method for generating propargylamines, which are themselves valuable scaffolds for further chemical transformations. researchgate.net

| Precursor/Intermediate | Resulting Ring System/Scaffold | Synthetic Strategy |

| Primary Amines | 1,3-Thiazinan-4-ones | Reaction with aldehydes and mercapto acids mdpi.com |

| 4-(4-bromophenyl) thiazol-2-amine | Substituted Thiazoles | Reaction with aromatic aldehydes mdpi.com |

| Aldehyde, Alkyne, Amine | Propargylamines | A3 Coupling Reaction researchgate.net |

| Primary Amines | 1,5-Disubstituted 5-aminotetrazoles | Three-component reaction with isothiocyanate and sodium azide (B81097) acs.org |

Contributions to Advanced Materials Science

The electronic and structural properties endowed by the bromophenyl group allow for the incorporation of 4-(3-Bromophenyl)butan-1-amine derivatives into advanced functional materials.

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics. The development of such materials often focuses on organic molecules with significant hyperpolarizability, which arises from having electron-donating and electron-accepting groups connected by a π-conjugated system. While 4-(3-Bromophenyl)butan-1-amine itself is not a classic NLO chromophore, it serves as a precursor to molecules with NLO properties. The amine group can be functionalized to act as an electron donor, and the bromophenyl ring can be modified via coupling reactions to attach strong electron-accepting groups.

Studies on pyrazole (B372694) derivatives, including compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have shown them to be promising NLO materials when investigated with density functional theory (DFT) methods. nih.gov Similarly, novel 1,2,4-triazole (B32235) derivatives synthesized from 3-bromobenzoic acid have been investigated for their NLO properties, with results indicating they could be crucial in fabricating materials for optoelectronic applications. nih.gov These findings underscore the importance of the bromophenyl moiety in designing molecules with potential NLO activity.

Crystal engineering involves the design and synthesis of crystalline solids with desired physicochemical properties. The bromine atom in 4-(3-Bromophenyl)butan-1-amine can play a significant role in directing the supramolecular assembly of its derivatives through halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, which can be used to control the packing of molecules in the solid state.

The crystal structures of various complex heterocyclic compounds containing bromophenyl groups have been determined by single-crystal X-ray diffraction. researchgate.net For example, the structure of 1-phenyl-3-methyl-4-(4-bromophenyl)-6-(2-chlorophenyl)-pyrazolo[3,4-b]pyridine was elucidated, demonstrating how such molecules arrange in the solid state. researchgate.net The presence of the bromine atom provides a handle for predictable and directional intermolecular interactions, making derivatives of 4-(3-Bromophenyl)butan-1-amine interesting targets for crystal engineering studies aimed at creating materials with specific packing motifs and properties.

Innovative Synthetic Strategy Development

The synthesis of aliphatic amines and their derivatives is a central theme in modern organic chemistry. acs.org 4-(3-Bromophenyl)butan-1-amine can be a target molecule in the development of new synthetic methodologies or a substrate to test the scope of novel reactions. For example, modern transition-metal-catalyzed methods, such as hydroamination and C-H functionalization, are continuously being developed for the efficient synthesis of alkylamines. acs.org

Three-component reactions represent an innovative strategy for efficiently building molecular complexity. A study on the synthesis of 1-substituted 5-aminotetrazoles utilized a three-component reaction of an amine, phenyl isothiocyanate, and sodium azide, promoted by bismuth nitrate. acs.org This approach proved more efficient than the corresponding two-step synthesis. acs.org A primary amine like 4-(3-Bromophenyl)butan-1-amine is an ideal candidate for such a reaction, demonstrating its utility in developing efficient and atom-economical synthetic strategies.

| Synthetic Strategy | Description | Relevance to 4-(3-Bromophenyl)butan-1-amine |

| Transition-Metal Catalyzed C-H Functionalization | Direct functionalization of C-H bonds to form C-N bonds, offering a more efficient route to amines. acs.org | Could be a target molecule for new C-H amination strategies or a product from functionalizing a simpler butane (B89635) derivative. |

| Three-Component Synthesis of Aminotetrazoles | Combining an amine, an isothiocyanate, and an azide to rapidly form a tetrazole ring. acs.org | The primary amine group makes it a suitable substrate for this type of multicomponent reaction. |

| A3 Coupling (Aldehyde-Alkyne-Amine) | A multicomponent reaction that yields propargylamines, which are versatile synthetic intermediates. researchgate.net | The primary amine allows it to participate in this powerful C-C and C-N bond-forming reaction. |

Methodology Development in Green Chemistry Contexts

The synthesis of primary amines like 4-(3-Bromophenyl)butan-1-amine is a fundamental transformation in organic chemistry, often relying on methods that are being re-evaluated through the lens of green chemistry. The principles of green chemistry encourage the development of synthetic routes that are more efficient, use less hazardous materials, and minimize waste. ethz.chsemanticscholar.org For a compound such as 4-(3-Bromophenyl)butan-1-amine, this involves exploring catalytic and more environmentally benign reaction pathways.

One of the most prominent green approaches to amine synthesis is catalytic reductive amination . rsc.orgorganic-chemistry.org This method involves the reaction of a ketone or aldehyde with an amine source in the presence of a catalyst and a reducing agent. rsc.orgkanto.co.jp For the synthesis of 4-(3-Bromophenyl)butan-1-amine, a potential green pathway would involve the reductive amination of 4-(3-bromophenyl)butanal or a related carbonyl compound. The use of molecular hydrogen as the reductant is a particularly green option, as the only byproduct is water. rsc.org Modern catalytic systems, including those based on iridium and cobalt, have shown high efficacy and selectivity under mild conditions, reducing the energy requirements of the synthesis. organic-chemistry.orgkanto.co.jp

Another key aspect of green chemistry is the use of safer solvents. Traditional organic solvents are often volatile and toxic. Research into greener alternatives, such as water, supercritical fluids, or bio-based solvents, is ongoing. For instance, the use of recoverable catalysts, such as palladium nanoparticles on a silica (B1680970) support, has been explored for reactions involving brominated compounds, sometimes in aqueous solvent mixtures. mdpi.com The development of a synthetic route for 4-(3-Bromophenyl)butan-1-amine in a benign solvent system would represent a significant advancement in its green synthesis.

Furthermore, catalyst- and solvent-free reaction conditions are being explored for various amine syntheses, which represent a highly desirable green methodology. fluorochem.co.uk For example, microwave-assisted organic synthesis has emerged as a tool to accelerate chemical reactions, often without the need for a solvent, leading to higher yields and shorter reaction times. semanticscholar.org The application of such techniques to the synthesis of 4-(3-Bromophenyl)butan-1-amine could offer a more sustainable production method.

Below is a table summarizing potential green synthetic approaches for 4-(3-Bromophenyl)butan-1-amine based on methodologies developed for similar compounds.

| Synthetic Approach | Precursor | Key Features of Green Chemistry | Potential Advantages |

| Catalytic Reductive Amination | 4-(3-bromophenyl)butanal | Catalytic (vs. stoichiometric) reagents, use of H₂ as a clean reductant, potential for mild reaction conditions. rsc.orgorganic-chemistry.org | High atom economy, reduced waste, lower energy consumption. |

| Aqueous Phase Synthesis | 4-(3-bromophenyl)butanal | Use of water as a safe and abundant solvent. mdpi.com | Reduced toxicity and environmental impact of the solvent. |

| Microwave-Assisted Synthesis | Appropriate precursors | Solvent-free or reduced solvent conditions, energy efficiency. semanticscholar.org | Faster reaction times, potentially higher yields, and cleaner reaction profiles. |

Design of Artificial Chemical Systems (e.g., Synthetic Base-Pairs)

The unique structure of 4-(3-Bromophenyl)butan-1-amine makes it a potential building block for the design of artificial chemical systems. The bromophenyl group can participate in non-covalent interactions, such as halogen bonding and π-stacking, which are crucial for the self-assembly of supramolecular structures. scw.cloudmdpi.com The primary amine provides a reactive handle for covalent attachment to other molecular scaffolds.

A particularly intriguing application lies in the design of synthetic base-pairs for the expansion of the genetic alphabet. Natural DNA is composed of four bases (A, T, C, G) that form two base pairs. The creation of new, unnatural base pairs is a major goal in synthetic biology. Research has shown that modified phenyl derivatives can function as unnatural nucleobases. oup.comnih.gov The stability and replication efficiency of these synthetic base pairs are influenced by the substituents on the phenyl ring.

The 3-bromo substituent in 4-(3-Bromophenyl)butan-1-amine could play a significant role in the properties of a synthetic nucleobase. Halogen atoms, including bromine, can influence the electronic properties of the aromatic ring and participate in stabilizing interactions within the DNA duplex. oup.com Studies on bromo-derivatized phenyl rings as nucleobase analogs have shown that such modifications can stabilize base pair formation. oup.comnih.gov

The butan-1-amine portion of the molecule could serve as a flexible linker to attach the bromophenyl "base" to a sugar-phosphate backbone, a necessary feature for its incorporation into a DNA strand. The length and flexibility of this linker can be critical for the proper positioning of the synthetic base within the DNA helix to allow for efficient and selective pairing.

While there is no direct published research on the use of 4-(3-Bromophenyl)butan-1-amine in synthetic base pairs, its constituent parts suggest its potential as a precursor for such a system. The table below outlines the potential roles of the different structural motifs of the molecule in the context of a synthetic base pair.

| Structural Motif | Potential Role in a Synthetic Base-Pair System | Supporting Rationale |

| 3-Bromophenyl Group | Serves as the core of the unnatural nucleobase, participating in stacking and pairing interactions. | Bromine substitution can enhance the stability of base pair formation. oup.comnih.gov The aromatic surface can engage in π-stacking with adjacent bases. |

| Butan-1-amine Linker | Covalently attaches the bromophenyl "base" to a deoxyribose or other backbone mimic. | The flexible alkyl chain allows for the correct spatial orientation of the nucleobase within a larger structure like a DNA duplex. |

| Primary Amine | Provides the reactive site for conjugation to the backbone. | The amine group can be readily functionalized to form a stable bond with the sugar component of a nucleotide. researchgate.net |

Q & A

What are the established synthetic routes for 4-(3-Bromophenyl)butan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves bromination of a phenyl precursor followed by amination. For example, bromination of 3-phenylbutan-1-amine derivatives using (N-bromosuccinimide) or under controlled conditions can introduce the bromine substituent. Reductive amination of ketone intermediates (e.g., 4-(3-bromophenyl)butan-2-one) using or is common . Optimization includes varying solvents (e.g., THF, MeOH), temperature (0–60°C), and reaction time (12–48 hours). Characterization via and high-resolution mass spectrometry (HRMS) confirms product identity and purity .

How can crystallographic data resolve structural ambiguities in 4-(3-Bromophenyl)butan-1-amine derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, a related compound, 4-(3-bromophenyl)pyrimidin-2-amine, was crystallized via slow solvent evaporation (acetone), yielding orthorhombic crystals () . Data collection using Mo Kα radiation () and refinement with SHELXL (via SHELX suite) resolved bond lengths/angles and hydrogen bonding (e.g., ). Discrepancies between computational models and experimental data can be addressed by validating torsion angles and intermolecular interactions .

How do electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?

The bromine atom’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, the C–Br bond acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Reaction efficiency depends on ligand choice (e.g., ), base (), and solvent (toluene/EtOH). Computational studies (DFT) can predict regioselectivity and transition states .

What methodologies assess the biological activity of 4-(3-Bromophenyl)butan-1-amine analogs?

In vitro assays include:

- Receptor binding : Radioligand displacement (e.g., -ligands for serotonin/dopamine receptors).

- Enzyme inhibition : IC determination via fluorescence-based assays (e.g., monoamine oxidase inhibition).

- Cellular viability : MTT assays in cancer/neuronal cell lines.

Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., methoxy, fluoro) to identify pharmacophores .

How can conflicting NMR and mass spectrometry data be reconciled during characterization?

Contradictions may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- HPLC-MS to check for co-eluting impurities.

- X-ray crystallography as a definitive structural validation tool. For example, SC-XRD resolved rotational isomers in a related bromophenyl compound .

What experimental design principles apply to studying substituent effects on bioactivity?

- Variable control : Synthesize analogs with systematic substituent changes (e.g., 3-Br vs. 4-Br, alkyl vs. aryl groups).

- Lipophilicity modulation : LogP measurements (shake-flask/HPLC) to correlate with membrane permeability.

- Dose-response curves : Use 8–12 concentration points for EC/IC determination.

- Statistical rigor : Triplicate replicates and ANOVA for significance testing .

How is compound stability evaluated under varying pH and solvent conditions?

- Forced degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) and monitor via HPLC.

- Thermal stability : TGA/DSC to identify decomposition temperatures.

- Light sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines). Stability-indicating methods ensure degradation products do not co-elute with the analyte .

What parameters are critical for optimizing amination reaction yields?

Key factors include:

- Catalyst loading : 5–10 mol% Pd(OAc) for Buchwald-Hartwig amination.

- Temperature : 80–110°C for kinetic control.

- Solvent polarity : DMF or toluene for balancing solubility and reactivity.

- Additives : to deprotonate intermediates. Design of experiments (DoE) can model interactions between variables .

What strategies improve crystallization of 4-(3-Bromophenyl)butan-1-amine derivatives?

- Solvent selection : Use low-polarity solvents (hexane/EtOAc) for slow evaporation.

- Seeding : Introduce microcrystals to induce nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C.

- Additives : Chiral auxiliaries or co-crystallizing agents (e.g., tartaric acid). A related pyrimidine derivative crystallized successfully via slow acetone evaporation .

How are reaction mechanisms elucidated for bromophenylamine derivatives?

- Isotopic labeling : - or -labeled reactants tracked via NMR/MS (e.g., in reductive amination) .

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps.

- Computational modeling : DFT (B3LYP/6-31G*) simulates transition states and intermediates. For example, bromine’s steric effects were modeled in Suzuki couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.